molecular formula C18H17N3O4 B5712711 2-(2,6-dimethylphenoxy)-N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide

2-(2,6-dimethylphenoxy)-N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide

カタログ番号 B5712711
分子量: 339.3 g/mol
InChIキー: VDZVVLMAGRZCFA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2,6-dimethylphenoxy)-N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as JNJ-26854165 and has been studied for its anti-cancer properties.

作用機序

The mechanism of action of 2-(2,6-dimethylphenoxy)-N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide involves the inhibition of MDM2 protein activity. MDM2 is an important negative regulator of p53, which is a tumor suppressor protein. Inhibition of MDM2 leads to the activation of p53, which induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have anti-cancer effects in various preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. This compound has also been found to have minimal toxicity in normal cells, making it a potential candidate for cancer therapy.

実験室実験の利点と制限

The advantages of using 2-(2,6-dimethylphenoxy)-N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide in lab experiments include its potential anti-cancer properties and minimal toxicity in normal cells. However, the limitations include the need for further studies to determine its efficacy and safety in humans, as well as the potential for drug resistance.

将来の方向性

There are several future directions for the research on 2-(2,6-dimethylphenoxy)-N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide. These include:
1. Further preclinical studies to determine its efficacy and safety in various types of cancer.
2. Clinical trials to evaluate its potential as a cancer therapy in humans.
3. Development of novel formulations to improve its pharmacokinetic properties and enhance its therapeutic efficacy.
4. Investigation of its potential as a combination therapy with other anti-cancer drugs.
5. Identification of biomarkers to predict patient response to this compound.
Conclusion:
In conclusion, this compound has shown promising anti-cancer properties in preclinical studies. Its mechanism of action involves the inhibition of MDM2 protein activity, leading to the activation of p53 and induction of cell cycle arrest and apoptosis in cancer cells. Further studies are needed to determine its efficacy and safety in humans and to identify potential biomarkers for patient response.

合成法

The synthesis of 2-(2,6-dimethylphenoxy)-N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide involves the reaction between 2,6-dimethylphenol and 2-chloroacetyl chloride in the presence of a base. This reaction produces 2-(2,6-dimethylphenoxy)acetophenone, which is then reacted with 2-amino-3-chloro-1,4-naphthoquinone to produce the final product.

科学的研究の応用

2-(2,6-dimethylphenoxy)-N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide has been studied for its potential anti-cancer properties. It has been found to inhibit the activity of a protein called MDM2, which is overexpressed in various types of cancer. This inhibition leads to the activation of a tumor suppressor protein called p53, which induces cell cycle arrest and apoptosis in cancer cells.

特性

IUPAC Name

2-(2,6-dimethylphenoxy)-N-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-11-6-5-7-12(2)16(11)25-10-15(22)20-21-17(23)13-8-3-4-9-14(13)19-18(21)24/h3-9H,10H2,1-2H3,(H,19,24)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZVVLMAGRZCFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。